molecular formula C16H22N2O2 B5620959 2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide

2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide

Cat. No. B5620959
M. Wt: 274.36 g/mol
InChI Key: SPFKCRXFIXYGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide is a chemical compound that belongs to the class of amides. It is commonly known as DPA or N-phenyl-2-pyrrolidinylpropanamide and has been widely used in scientific research for its pharmacological properties. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA). It is also believed to have an effect on voltage-gated sodium channels, which play a crucial role in the transmission of pain signals.
Biochemical and Physiological Effects:
2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models and has been found to have anxiolytic and anticonvulsant properties. It has also been shown to have a neuroprotective effect and has been studied for its potential use in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide in lab experiments is its well-established pharmacological properties. It has been extensively studied and its mechanism of action is relatively well understood. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide. One direction is to further explore its potential use as an analgesic and anticonvulsant agent. Another direction is to study its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, there is a need to further explore the mechanism of action of this compound and to develop more effective synthesis methods.

Synthesis Methods

The synthesis method of 2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide involves the reaction of 2,2-dimethylpropanamide with N-phenylpyrrolidine-2-carboxylic acid chloride. This reaction takes place in the presence of a base such as triethylamine or pyridine. The resulting compound is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been extensively used in scientific research for its pharmacological properties. It has been studied for its potential use as an analgesic, anxiolytic, and anticonvulsant agent. It has also been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

2,2-dimethyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-16(2,3)15(20)17-13-9-5-4-8-12(13)14(19)18-10-6-7-11-18/h4-5,8-9H,6-7,10-11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFKCRXFIXYGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-N-[2-(pyrrolidine-1-carbonyl)-phenyl]-propionamide

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